molecular formula C11H12BrNO2 B1267400 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile CAS No. 35249-62-8

3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile

Cat. No.: B1267400
CAS No.: 35249-62-8
M. Wt: 270.12 g/mol
InChI Key: PKRKQYZQPMFUJG-UHFFFAOYSA-N
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Description

3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile, also known as BDPP, is an organic compound that is widely used in the synthesis of a variety of organic compounds and materials. BDPP is a versatile reagent that is capable of undergoing a variety of reactions, including condensation reactions, oxidation reactions, and metal-catalyzed reactions. BDPP is also used in the synthesis of a wide range of pharmaceuticals, polymers materials, and other organic compounds.

Scientific Research Applications

1. Use in Synthesis of Organic Compounds

3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile and its derivatives have been widely used in the synthesis of various organic compounds. For instance, it is involved in the synthesis of chalcones, a type of aromatic ketone, which are essential in organic chemistry due to their diverse applications (Jasinski et al., 2010). Another study focused on the bromination of aromatic ethers using compounds similar to this compound, demonstrating its utility in electrophilic aromatic bromination (Xu Yong-nan, 2012).

2. Role in Ligand Synthesis

Research indicates that derivatives of this compound are used in the construction of ligands for organometallic chemistry. One study explored the use of 1,2-dibromo-4,5-dimethoxybenzene, a similar compound, for building ditopic ligands, which are crucial in creating complex metalorganic frameworks (Chuong et al., 2013).

3. Contribution to Polymerization Studies

This compound also finds applications in polymerization studies. For instance, the study of catalyst-transfer polycondensation mechanisms involves compounds like 2-bromo-5-chloromagnesio-3-hexylthiophene, which are structurally related to this compound. This research contributes significantly to understanding polymer chain growth and molecular weights (Miyakoshi et al., 2005).

4. Applications in Biochemistry and Medicinal Chemistry

In the field of biochemistry and medicinal chemistry, similar bromo compounds have been explored for their potential biological activities. For instance, research on haloperoxidase activity from Phanerochaete chrysosporium has included the study of compounds like 2-bromo-4,5-dimethoxybenzyl alcohol, which is structurally related to this compound (Sheng & Gold, 1997). Similarly, compounds like (2-Bromo-3,4-dimethoxyphenyl) (3,4-dimethoxyphenyl)methanone have been synthesized and studied for their inhibitory properties against human cytosolic carbonic anhydrase II, highlighting their potential medicinal applications (Balaydın et al., 2012).

Safety and Hazards

The safety information for 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile includes several hazard statements: H302, H312, H332 . The precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, P501 .

Biochemical Analysis

Biochemical Properties

3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with specific enzymes, influencing their activity and function. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The interactions between this compound and these biomolecules are crucial for understanding its role in biochemical processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the expression of specific genes, leading to changes in cellular behavior. Additionally, it may impact metabolic pathways, resulting in altered metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to specific proteins or enzymes, leading to changes in their activity. This binding may result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in sustained alterations in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it may cause toxic or adverse effects. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is crucial for understanding its overall impact on cellular metabolism. By modulating enzyme activity, this compound can alter the flow of metabolites through different biochemical pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound interacts with specific transporters or binding proteins, facilitating its movement across cellular membranes. This transport is crucial for the compound’s localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization influences the compound’s interactions with biomolecules and its overall biochemical activity .

Properties

IUPAC Name

3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-14-10-6-8(4-3-5-13)9(12)7-11(10)15-2/h6-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRKQYZQPMFUJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CCC#N)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50188746
Record name 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile
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Molecular Weight

270.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

35249-62-8
Record name 2-Bromo-4,5-dimethoxybenzenepropanenitrile
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Record name 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile
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Record name 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile
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Record name 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile
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Record name 3-(2-BROMO-4,5-DIMETHOXYPHENYL)PROPANENITRILE
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Synthesis routes and methods I

Procedure details

To a mixture of 21 g of 3-(3,4-dimethoxyphenyl)propanenitrile, 10.3 g of sodium acetate and 400 mL of acetic acid there are added 20 g of dibromine in 50 mL of acetic acid. The resulting reaction mixture is stirred overnight and then poured into water and extracted with benzene. The organic phase is washed with aqueous sodium thiosulphate solution and then with water, dried over sodium sulphate and concentrated under reduced pressure. The crude reaction product is purified on a silica column (eluant: benzene), and the product obtained is recrystallised from ethanol to yield 19.3 g of the expected product.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
65%

Synthesis routes and methods II

Procedure details

To a solution of 0.3 mL of acetonitrile (5.8 mmoles, 1.8 eq.) in 15 mL of THF there are added, at −60° C., 1.77 mL of n-butyllithium (2M in cyclohexane, 3.5 mmoles, 1.1 eq.). The solution is stirred for 15 minutes at −60° C. and then 1 g of 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene (3.2 mmoles) dissolved in 5 mL of THF is added. The reaction mixture is stirred for 1 hour and then hydrolysed using 10 mL of water and extracted twice with ethyl acetate. The organic phases are combined and evaporated under reduced pressure. The crude reaction product is purified by chromatography on silica gel (eluant: methylcyclohexane/ethyl acetate (70/30)). After evaporating off the solvent under reduced pressure, 505 mg of an orange oil which crystallises in the form of a beige solid are obtained.
Quantity
0.3 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.77 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

A solution of 1 g (5.3 mmoles) of 3-(3,4-dimethoxyphenyl)propanenitrile in 42 mL of DMF is cooled to 0° C. To the resulting solution there is added, little by little, 0.93 g of NBS (5.2 mmoles, 1 eq.). After stirring for 30 minutes at 0° C., the reaction mixture is brought back to ambient temperature and stirred for two hours. It is then hydrolysed using 170 mL of water and extracted twice with 130 mL of ethyl acetate. The organic phases are collected and then washed, first with saturated aqueous Na2S2O5 solution and then with water. After evaporating off the solvent under reduced pressure, 1.29 g of a colourless oil which crystallises into a white solid are obtained.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
42 mL
Type
solvent
Reaction Step One
Name
Quantity
0.93 g
Type
reactant
Reaction Step Two
Name
Quantity
170 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile in pharmaceutical synthesis?

A: this compound serves as a crucial building block in the synthesis of Ivabradine [, , ]. Ivabradine is a medication utilized in the treatment of certain heart conditions. The efficient synthesis of this intermediate is vital for the production of Ivabradine.

Q2: What is the primary synthetic route described for producing this compound?

A: A novel synthesis method utilizes N-bromosuccinimide (NBS) to obtain this compound []. This method involves reacting a precursor molecule, (VIII), with NBS in an organic solvent. The specific structure of compound (VIII) and the details of the reaction conditions can be found within the research papers [, , ].

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